- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,

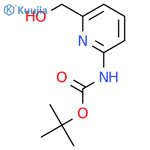

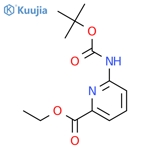

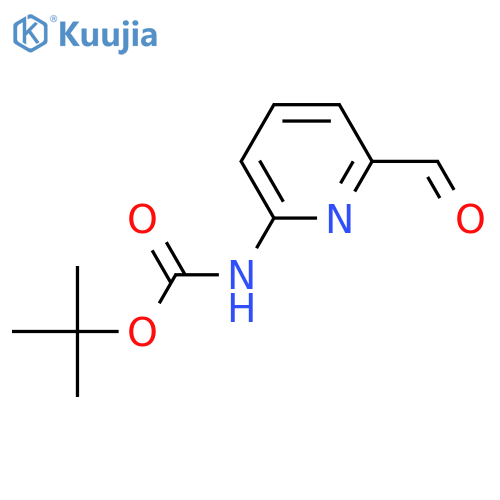

Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

956523-98-1 structure

Nombre del producto:tert-butyl N-(6-formyl-2-pyridyl)carbamate

Número CAS:956523-98-1

MF:C11H14N2O3

Megavatios:222.240462779999

MDL:MFCD13188949

CID:1026326

PubChem ID:17832129

tert-butyl N-(6-formyl-2-pyridyl)carbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl (6-formylpyridin-2-yl)carbamate

- tert-butyl N-(6-formylpyridin-2-yl)carbamate

- Tert-Butyl6-Formylpyridin-2-ylcarbamate

- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE

- BNLOFXUVYJUBJM-UHFFFAOYSA-N

- 6513AC

- 2-(Boc-amino)pyridine-6-carbaldehyde

- FCH1624822

- AB67434

- AX8217525

- ST24025824

- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)

- tert-butyl N-(6-formyl-2-pyridyl)carbamate

- DB-371779

- tert-Butyl(6-formylpyridin-2-yl)carbamate

- SCHEMBL13596267

- F1967-3115

- DTXSID50591170

- AKOS016002512

- Z1505712298

- CS-W006710

- AS-65361

- 956523-98-1

- EN300-157056

- MFCD13188949

-

- MDL: MFCD13188949

- Renchi: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)

- Clave inchi: BNLOFXUVYJUBJM-UHFFFAOYSA-N

- Sonrisas: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1

Atributos calculados

- Calidad precisa: 222.10044231g/mol

- Masa isotópica única: 222.10044231g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 4

- Complejidad: 260

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.5

- Superficie del Polo topológico: 68.3

tert-butyl N-(6-formyl-2-pyridyl)carbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157056-10.0g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95% | 10.0g |

$1660.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |

tert-Butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 250mg |

¥682.0 | 2023-09-05 | |

| Life Chemicals | F1967-3115-0.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 0.5g |

$315.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-1g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 1g |

$442.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-2.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 2.5g |

$650.0 | 2023-11-21 | |

| TRC | T206100-10mg |

tert-Butyl (6-Formylpyridin-2-yl)carbamate |

956523-98-1 | 10mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 95% | 100MG |

¥ 468.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D547026-5g |

tert-Butyl (6-forMylpyridin-2-yl)carbaMate |

956523-98-1 | 97% | 5g |

$2209 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 98% | 200mg |

1219.0CNY | 2021-08-04 | |

| Chemenu | CM174584-1g |

tert-butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 1g |

$407 | 2021-08-05 |

tert-butyl N-(6-formyl-2-pyridyl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled

Referencia

- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C

Referencia

- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C

Referencia

- An Affinity Reagent for the Recognition of Pyrophosphorylated Peptides, Angewandte Chemie, 2015, 54(13), 3941-3945

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

Referencia

- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

Referencia

- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death, Bioconjugate Chemistry, 2014, 25(4), 724-737

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acid, Synthetic Communications, 2013, 43(8), 1173-1180

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

Referencia

- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

Referencia

- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,

tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials

- tert-Butyl carbamate

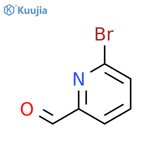

- 2-(Boc-amino)-6-bromopyridine

- 6-Bromo-2-pyridinecarboxaldehyde

- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester

- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester

tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products

tert-butyl N-(6-formyl-2-pyridyl)carbamate Literatura relevante

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) Productos relacionados

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

Pureza:99%

Cantidad:1g

Precio ($):153.0